molecular formula C7H7BrN2O2 B1330707 5-Bromo-2-hydroxybenzohydrazide CAS No. 39635-10-4

5-Bromo-2-hydroxybenzohydrazide

Cat. No.: B1330707
CAS No.: 39635-10-4
M. Wt: 231.05 g/mol
InChI Key: GIKWQFLVYMVLKV-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxybenzohydrazide, also known as 5-Bromo-2-hydroxybenzohydrazine or 5-Bromo-2-hydroxybenzohydrazine hydrochloride, is a chemical compound that has been used for a variety of applications in scientific research. It is a white, crystalline solid that is soluble in water and is used in combination with other compounds in the synthesis of various organic compounds. This compound is also used in the synthesis of a wide range of drugs, such as anticonvulsants and antibiotics.

Scientific Research Applications

Antibacterial Properties

The synthesis of complexes involving 5-bromo-2-hydroxyphenyl-(methyl) methylene-4-hydroxybenzohydrazide has demonstrated notable antibacterial activities. Specifically, a nickel(II) complex synthesized from this compound showed higher antibacterial activity compared to the ligand alone, indicating its potential in developing antibacterial agents W. Yu-jie, 2011.

Antiproliferative Agents

5-Bromo-2-hydroxybenzohydrazide has been utilized to synthesize a range of compounds, including mixed ligand aroylhydrazone and N-donor heterocyclic Lewis base Cu(II) complexes, which have shown promising antiproliferative effects. These complexes were specifically potent against ovarian and colorectal carcinoma cells, suggesting their potential use as cancer therapeutic agents Manas Sutradhar et al., 2017.

Synthesis of New Compounds

The substance has been involved in the synthesis of new compounds, for instance, 5-bromo-N’-(1-arylethylidene)-2-hydroxybenzohydrazide. These newly synthesized compounds have been confirmed through various spectral data and hold potential for various applications in chemical research Nguyen Van Thin et al., 2019.

Biological Activity

Hydrazones derived from this compound have been studied for their biological activity. In particular, studies have shown that these hydrazones have activity against cathepsin E and elastase of human neutrophils, indicating their potential use in treating inflammatory conditions O. Nurkenov et al., 2017.

Safety and Hazards

The safety data sheet for 5-Bromo-2-hydroxybenzohydrazide indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-2-hydroxybenzohydrazide are cathepsin E and elastase in human neutrophils . These enzymes play crucial roles in the immune response, with cathepsin E involved in antigen processing and presentation, and elastase in the degradation of extracellular matrix proteins .

Mode of Action

This compound interacts with its targets through the formation of a hydrogen bond with a solvating ethanol molecule .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving cathepsin E and elastase. By modulating the activity of these enzymes, the compound can influence immune response pathways, particularly those related to inflammation and tissue remodeling .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of cathepsin E and elastase activity. By inhibiting these enzymes, the compound can potentially alter immune responses, reduce inflammation, and affect tissue remodeling processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is stable at room temperature but may undergo unstable reactions at high temperatures or when in contact with strong oxidizing agents . Additionally, its solubility and therefore bioavailability can be influenced by the polarity of the solvent, with better solubility observed in non-polar solvents .

Properties

IUPAC Name

5-bromo-2-hydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-4-1-2-6(11)5(3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKWQFLVYMVLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325383
Record name 5-bromo-2-hydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39635-10-4
Record name 39635-10-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409918
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-bromo-2-hydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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